molecular formula C9H5F3IN B8605899 1H-Indole, 4-iodo-6-(trifluoromethyl)- CAS No. 955978-80-0

1H-Indole, 4-iodo-6-(trifluoromethyl)-

Cat. No. B8605899
M. Wt: 311.04 g/mol
InChI Key: CUAKJWYYEBJOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 4-iodo-6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H5F3IN and its molecular weight is 311.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 4-iodo-6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 4-iodo-6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

955978-80-0

Product Name

1H-Indole, 4-iodo-6-(trifluoromethyl)-

Molecular Formula

C9H5F3IN

Molecular Weight

311.04 g/mol

IUPAC Name

4-iodo-6-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-4,14H

InChI Key

CUAKJWYYEBJOAH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(F)(F)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-trifluoromethyl-1H-indol-4-ylamine (10.7 g, 53.4 mmol) in HCl (aq., 15%, 240 mL) was added a solution of sodium nitrite (5.52 g, 80.1 mmol) in H2O (10 mL) slowly at 0° C. The reaction mixture was stirred at RT for 1 h before a solution of sodium tetrafluoroborate (23.5 g, 0.214 mol) in H2O (30 mL) was added. After stirring for 15 min, the resulting precipitate was collected by filtration and washed with a sodium tetrafluoroborate solution (aq., sat) before dissolving in acetonitrile (100 mL). This solution was added slowly to a suspension of sodium iodide (24.0 g, 0.160 mol) in acetonitrile (100 mL) and the mixture stirred at RT for 16 h. The reaction mixture was concentrated to 30% of the volume and partioned between EtOAc and H2O. The organic layer was isolated then washed in succession with sodium thiosulfate, H2O and brine, dried over Na2SO4 and evaporated to dryness. The resulting brown oil was purified by column chromatography to give the title compound (9.77 g, 59%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
59%

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